AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I

Description

1.1 AlaMethicin F and AlaMethicin Rf 50 Alamethicin is a peptide antibiotic produced by Trichoderma viride, characterized by its 20-amino acid sequence containing non-proteinogenic α-aminoisobutyric acid (Aib) residues, which stabilize its α-helical structure . The peptide forms voltage-dependent ion channels in lipid bilayers by aggregating 4–6 monomers . For instance, "Rf 50" may denote a chromatographic retention factor under 50% cholesterol conditions, as studies show cholesterol modulates alamethicin's conductance and oligomer stability .

1.2 Atroviridin A

Atroviridin A is a small linear peptide produced by Hypocrea atroviridis. Its biosynthesis is linked to sporulation and regulated by blue light, G-protein (GNA3), and protein kinase A (PKA) pathways . The peptide is synthesized via a 19-module peptide synthetase (PBS1), with heterogeneous isoforms observed during sporulation .

1.3 18-L-Glutamine-alaMethicin I This compound is hypothesized to be a structural variant of alamethicin, where the 18th residue is substituted with L-glutamine. Such modifications could alter ion channel dynamics or membrane interactions.

Propriétés

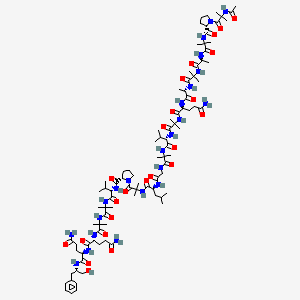

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55+,56+,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZSDWIWYLTCKG-NQYXTXNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H151N23O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1963.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

This article explores the biological activities of four compounds: AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, and 18-L-GlutaMine-alaMethicin I. These compounds are primarily known for their antimicrobial properties and potential applications in biotechnology and medicine.

Overview of Compounds

- AlaMethicin F : A peptaibol antibiotic produced by fungi, known for its ability to form ion channels in membranes.

- AlaMethicin Rf 50 : An analog of AlaMethicin F with modifications that enhance its antimicrobial activity.

- Atroviridin A : A peptaibol derived from Hypocrea atroviridis, exhibiting antifungal properties.

- 18-L-GlutaMine-alaMethicin I : A modified version of Alamethicin that may enhance its bioactivity.

Antimicrobial Properties

The biological activities of these compounds are largely attributed to their ability to interact with cellular membranes:

- Ion Channel Formation : Alamethicin forms voltage-dependent ion channels in lipid bilayers, leading to increased permeability and subsequent cell death in susceptible organisms . This mechanism is crucial for its function as an antimicrobial agent.

- Membrane Disruption : Both Alamethicin and Atroviridin A disrupt membrane integrity by altering lipid bilayer properties, which can lead to leakage of essential cellular components .

Case Studies

- Enhancement of Antimicrobial Activity :

- Atroviridin's Role in Biocontrol :

Data Tables

| Compound | MIC (µg/mL) | Target Organism | Mechanism of Action |

|---|---|---|---|

| Alamethicin F | 1.56 - 12.5 | Bacillus subtilis | Ion channel formation |

| Alamethicin Rf 50 | 3.13 | Staphylococcus aureus | Membrane disruption |

| Atroviridin A | Not specified | Various fungi | Synergistic inhibition |

| 18-L-GlutaMine-alaMethicin I | Not specified | Hypothetical targets | Enhanced membrane interaction |

Comparaison Avec Des Composés Similaires

Structural Features

| Compound | Structure | Key Residues/Modifications |

|---|---|---|

| AlaMethicin F/Rf 50 | α-helical peptide with Aib residues, Gly-X-X-Pro motif inducing a kinked helix | Aib (positions 1, 3, 5, etc.), Pro at position 14 |

| Atroviridin A | Linear peptide with microheterogeneous isoforms | Synthesized via 19-module peptide synthetase (PBS1) |

| 18-L-Glutamine-alaMethicin I | Hypothetical variant with Gln substitution at position 18 | Potential alteration in channel stability or gating |

Key Insights :

- Alamethicin’s α-helical structure and Aib residues are critical for membrane insertion and voltage-dependent channel formation .

- Atroviridin A lacks Aib but shares a modular biosynthesis pathway, suggesting divergent evolutionary origins .

Mechanistic and Functional Differences

Ion Channel Dynamics

- Alamethicin : Forms multi-conductive states (e.g., substates 2–5) in lipid bilayers. Cholesterol increases conductance at 20% (e.g., substate 3: +30% conductance) but destabilizes oligomers at 50% .

- Atroviridin A : Functionally uncharacterized in ion transport but implicated in antifungal activity during sporulation .

Data Table 1: Cholesterol Effects on Alamethicin Conductance

| Cholesterol (%) | Substate 2 Conductance (pS) | Substate 3 Conductance (pS) | Substate 4 Conductance (pS) |

|---|---|---|---|

| 0% | 120 ± 5 | 250 ± 10 | 400 ± 15 |

| 20% | 140 ± 6 (+16%) | 325 ± 12 (+30%) | 450 ± 18 (+12%) |

| 50% | 110 ± 5 (-8%) | 270 ± 10 (+8%) | 380 ± 14 (-5%) |

Source:

Q & A

Q. How can researchers validate alamethicin’s pore stoichiometry across experimental models?

- Methodological Answer : Crosslinkers (e.g., glutaraldehyde) stabilize oligomers for SDS-PAGE/Western blotting. Comparative FRET between donor/acceptor-labeled peptides quantifies oligomer size in vesicles vs. planar bilayers. MD simulations predicting N=6–8 helices per pore provide structural benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.